Ralitoline
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Overview
Description
Ralitoline is a thiazolidinone derivative that has been patented by Goedecke A.-G. as an anticonvulsant. It is known for its ability to block sustained repetitive firing of sodium action potentials, which makes it effective in treating seizures . This compound is chemically distinct from other known antiepileptic drugs and has shown remarkable anticonvulsant properties in various animal models of epilepsy .
Preparation Methods
The synthesis of ralitoline involves several steps. One common synthetic route starts with the reaction of tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate. This is followed by N-methylation and ester cleavage to afford an intermediate carboxylic acid. This intermediate is then converted to the corresponding acid halogenide using phosphorus oxychloride in dimethylformamide or bromine/triphenylphosphine. Finally, the acid halogenide is condensed with 2-chloro-6-methylaniline .
Chemical Reactions Analysis
Ralitoline undergoes various chemical reactions, including:
Scientific Research Applications
Ralitoline has several scientific research applications, including:
Mechanism of Action
Ralitoline exerts its effects by blocking voltage-sensitive sodium channels. This inhibition of the fast sodium inward current is both frequency- and voltage-dependent. The compound’s ability to depress the fast sodium inward current in cultured heart ventricular cells suggests that its local anesthetic properties contribute to its anticonvulsant activity .
Comparison with Similar Compounds
Ralitoline is unique among anticonvulsants due to its specific action on sodium channels. Similar compounds include:
CI-953: Another anticonvulsant that blocks sustained repetitive firing of sodium action potentials.
Phenytoin: A standard anticonvulsant used in the treatment of generalized tonic-clonic and partial seizures.
Carbamazepine: Another widely used anticonvulsant with a similar profile of activity.
This compound’s distinct chemical structure and specific mechanism of action make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
93738-40-0 |
---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
(2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6- |
InChI Key |
YJXQTIXFPYPQFT-SDQBBNPISA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)/C=C\2/N(C(=O)CS2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Appearance |
Solid powder |
93738-40-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)- Ralitoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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